molecular formula C4Cl3NO4S2 B1333491 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride CAS No. 59768-12-6

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

Cat. No.: B1333491
CAS No.: 59768-12-6
M. Wt: 296.5 g/mol
InChI Key: RKORQLAKLUIWLQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C4Cl3NO4S2. It is known for its unique properties and is used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science .

Chemical Reactions Analysis

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride can be compared with similar compounds such as:

The presence of both chloro and nitro groups in this compound makes it unique and versatile for various applications .

Biological Activity

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (CAS No. 59768-12-6) is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula: C₄Cl₃NO₄S
Molecular Weight: 296.54 g/mol
Structure: The compound features a thiophene ring substituted with two chlorine atoms and a nitro group, contributing to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Signaling Modulation: It affects cell signaling pathways, influencing processes such as apoptosis and proliferation in cancer cells.

Anticancer Properties

Research indicates that derivatives of thiophene compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHCT-1160.52
This compoundMCF-74.0
This compoundHeLa4.5

These results suggest that the compound may be a promising candidate for further development in cancer therapies, particularly for colorectal (HCT-116), breast (MCF-7), and cervical (HeLa) cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate potential effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited. Further investigations are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies

  • Study on Anticancer Activity : A study investigated the anticancer effects of thiophene derivatives similar to this compound on human tumor cell lines. The results demonstrated that modifications in the thiophene structure significantly influenced the anticancer activity, highlighting the importance of structural optimization in drug development .
  • Toxicological Assessment : Toxicological evaluations indicate that exposure to high concentrations of this compound can lead to respiratory irritations and potential long-term health effects. Safety data sheets emphasize the need for caution due to its irritant properties .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under-researched. However, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics for therapeutic applications:

  • Absorption : Likely varies based on the route of administration; more studies are needed.
  • Distribution : The compound's lipophilicity suggests a tendency for tissue accumulation.
  • Metabolism : Potential metabolic pathways should be explored to assess bioactivation or detoxification processes.
  • Excretion : Understanding excretion routes will help in evaluating safety profiles.

Properties

IUPAC Name

2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKORQLAKLUIWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380413
Record name 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59768-12-6
Record name 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 55.8-g (0.22 mol) sample of 2,5-dichloro-3-thienylsulfonyl chloride was added in small portions to a stirred solution of 150 ml concentrated nitric acid and 150 ml concentrated sulfuric acid. After the addition was completed, the reaction mixture was stirred at about 25° C overnight. The reaction mixture was then diluted with ice water and filtered to give the crude 2,5-dichloro-4-nitro-3-thienylsulfonyl chloride product. The product was washed with water and dried. Recrystallization from methylene chloride gave the product as a brown solid, m.p. 89°-91° C.
[Compound]
Name
55.8-g
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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